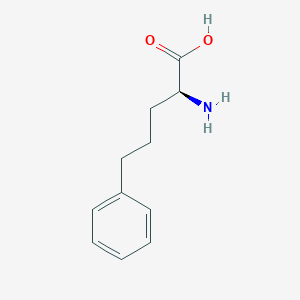

(S)-2-amino-5-phenylpentanoic acid

描述

(S)-2-Amino-5-phenylpentanoic acid (App) is a non-natural amino acid characterized by a five-carbon backbone with a phenyl group at the fifth carbon and an amino group at the second carbon in the (S)-configuration. Its extended hydrocarbon linker distinguishes it from canonical aromatic amino acids like phenylalanine (Phe), which has a three-carbon side chain. App has garnered attention in peptide engineering due to its ability to reduce steric hindrance between aromatic residues and peptide backbones, enabling favorable interactions in supramolecular assemblies . Additionally, App exhibits selective inhibitory activity against S-adenosylmethionine synthetase in rat liver, outperforming simpler aliphatic analogues like norvaline .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-5-phenylpentanoic acid typically involves the following steps:

Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the desired amino acid.

Reductive Amination: Another approach is the reductive amination of 5-phenylpentanoic acid using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production often employs enzymatic resolution techniques to obtain the desired enantiomer. This involves the use of specific enzymes that selectively react with one enantiomer, leaving the other untouched. The unreacted enantiomer is then isolated and purified.

化学反应分析

Types of Reactions: (S)-2-amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

Peptide Synthesis

Overview :

(S)-2-amino-5-phenylpentanoic acid is primarily utilized as a building block in the synthesis of peptides. Its structure allows it to serve as a protecting group during solid-phase peptide synthesis (SPPS).

Key Features :

- Protecting Group : The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino function during synthesis, enabling selective modifications without interfering with other functional groups.

- Versatility : It can be incorporated into various peptide sequences, enhancing the diversity of synthesized compounds.

Case Study :

In a study focusing on the synthesis of cyclic peptides, this compound was successfully used to create a library of cyclic compounds that exhibited enhanced biological activity compared to their linear counterparts .

Drug Development

Overview :

This compound plays a crucial role in the development of peptide-based pharmaceuticals. Its structural characteristics contribute to the stability and efficacy of drug candidates.

Applications :

- Therapeutic Agents : It is involved in designing drugs targeting various conditions, including cancer and neurodegenerative diseases.

- Stability Enhancement : The incorporation of this compound into drug formulations has been shown to improve metabolic stability and reduce degradation .

Data Table: Drug Candidates Involving this compound

Bioconjugation

Overview :

Bioconjugation techniques leverage this compound for attaching peptides to biomolecules, facilitating targeted therapies.

Applications :

- Targeted Drug Delivery : This compound enables the conjugation of therapeutic peptides to antibodies or other targeting moieties, enhancing specificity towards diseased tissues.

- Diagnostics Development : Used in creating diagnostic agents that can selectively bind to biomarkers associated with specific diseases .

Neuroscience Research

Overview :

Research into the neuroprotective effects of derivatives of this compound has gained traction in neuroscience.

Findings :

- Neuroprotective Properties : Studies indicate that certain derivatives can protect neuronal cells from apoptosis under stress conditions.

- Potential Treatments for Neurodegenerative Diseases : The compound is being explored for its potential role in treating conditions like Alzheimer’s and Parkinson’s disease .

Material Science Applications

Overview :

this compound is also being investigated for its applications in material science, particularly in developing biomaterials.

Applications :

作用机制

The mechanism of action of (S)-2-amino-5-phenylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets such as amino acid transporters and enzymes, modulating their activity and function.

相似化合物的比较

Structural Analogues with Aromatic Substituents

Phenylalanine (Phe)

- Structure: L-2-amino-3-phenylpropanoic acid.

- Key Differences : Phe’s shorter side chain (3 carbons vs. App’s 5 carbons) creates steric clashes in peptide staples, limiting conformational flexibility. App’s elongated linker positions the phenyl group farther from the backbone, mitigating steric effects and enhancing self-assembly stability .

- Applications: Phe is a natural amino acid critical for protein biosynthesis, whereas App is synthetic and used in engineered peptides for materials science.

Homophenylalanine (Hpa)

- Structure: 2-amino-4-phenylbutanoic acid.

- Key Differences: Hpa has a four-carbon side chain, intermediate between Phe and App.

2-Amino-6-phenylhexanoic Acid

- Structure : Six-carbon backbone with a terminal phenyl group.

- Key Differences: The longer linker may further enhance conformational flexibility but could reduce metabolic stability due to increased hydrophobicity. Limited data exist on its biological activity .

Fluorinated and Halogenated Analogues

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Structure : App derivative with a trifluoromethyl group at the fifth carbon.

- Synthesized via dynamic kinetic resolution, this compound exhibits distinct NMR and MS profiles compared to App .

- Applications : Fluorination often improves bioavailability and resistance to enzymatic degradation, making this analogue promising for drug design.

Aliphatic and Cyclic Analogues

(S)-2-Amino-5-cyclohexylpentanoic Acid

- Structure : Cyclohexyl group replaces the phenyl moiety.

- Key Differences : The cyclohexyl group introduces greater hydrophobicity and steric bulk, which may enhance membrane permeability but reduce specificity in enzyme inhibition. Its synthetic availability is documented (CAS 768366-86-5) .

DL-2-Amino-4-pentenoic Acid

- Structure : Unsaturated four-carbon side chain with a terminal double bond.

- Key Differences : The double bond introduces rigidity, constraining conformational flexibility. This compound is stored at low temperatures to prevent degradation, highlighting its instability compared to App .

Inhibitory Activity Against S-Adenosylmethionine Synthetase

App’s phenyl group enhances inhibitory potency against rat liver S-adenosylmethionine synthetase compared to norvaline (2-aminopentanoic acid). Electron-withdrawing substituents on the phenyl ring (e.g., nitro, halogen) further improve inhibition, as demonstrated by Hammett σ correlations (pI₅₀ = 1.45σ + 1.82) . In contrast, microbial enzymes (e.g., from E. coli or yeast) are unaffected, underscoring App’s selectivity.

Physicochemical Properties

生物活性

(S)-2-amino-5-phenylpentanoic acid, also known as phenylalanine derivative, is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structure:

- Chemical Formula : C₁₁H₁₅NO₂

- Molecular Weight : 191.25 g/mol

The compound features a phenyl group attached to a pentanoic acid backbone, which contributes to its unique biological activities.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported its effectiveness in inhibiting the proliferation of colon cancer cells with IC50 values ranging from 3.5 µg/mL to 9.8 µg/mL for different cell lines, such as HCT-116 and COLO 205 .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It interacts with neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) receptor, which plays a crucial role in regulating neuronal excitability. By modulating GABAergic signaling, this compound may help protect against neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented, showcasing its potential as a therapeutic agent against various pathogens. Its ability to disrupt bacterial membranes contributes to its effectiveness .

The biological activities of this compound are mediated through several mechanisms:

- Receptor Interaction : The compound binds to GABA receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation.

- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

常见问题

Q. What are the established synthetic routes for (S)-2-amino-5-phenylpentanoic acid, and how is stereochemical purity ensured?

Basic

The synthesis typically involves multi-step reactions, including hydrogenation, coupling, and purification. For example, one protocol uses palladium-catalyzed hydrogenation of protected intermediates, followed by acidic deprotection to yield the final compound . Critical steps include:

- Chiral resolution : Use of L- or D-amino acid precursors to control stereochemistry.

- Purification : Reverse-phase HPLC or recrystallization to achieve >95% enantiomeric purity.

- Analytical validation : Polarimetry or chiral HPLC to confirm stereochemical integrity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Basic

- NMR : and NMR (e.g., DMSO-) resolve backbone protons (δ 1.50–1.56 ppm for methylene groups) and aromatic protons (δ 7.23–7.35 ppm) .

- X-ray crystallography : Resolves supramolecular packing, such as layered structures stabilized by hydrogen bonding between amino and carboxyl groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, [M+H] = 207.1128) .

Q. How can researchers address contradictory bioactivity data in different biological models for this compound?

Advanced

Contradictions often arise from model-specific variables (e.g., cell permeability, metabolic stability). Methodological strategies include:

- Dose-response profiling : Test across a broad concentration range (nM to mM) to identify context-dependent effects.

- Metabolite tracking : Use LC-MS/MS to monitor stability in biological matrices .

- Comparative assays : Parallel testing in prokaryotic (e.g., bacterial) and eukaryotic (e.g., mammalian) systems to isolate mechanism-specific activity .

Q. What computational tools predict the supramolecular behavior of peptides incorporating this compound?

Advanced

- Molecular dynamics (MD) simulations : Model interactions between the phenyl group and hydrophobic pockets in target proteins.

- Density functional theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding patterns in crystal lattices .

- Machine learning : Train models on existing crystallographic data (e.g., Cambridge Structural Database) to forecast packing motifs .

Q. What is the natural occurrence and biological role of this compound?

Basic

This non-proteinogenic amino acid is found in cyanobacterial metabolites like anabaenopeptins, where it contributes to protease inhibition. Its phenyl group enhances binding affinity to enzyme active sites (e.g., ureido-linked peptides in Planktothrix strains) .

Q. How does the phenyl group influence peptide interactions, and how can this be experimentally probed?

Advanced

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituted phenyl groups (e.g., fluoro, nitro) to assess steric/electronic effects.

- Surface plasmon resonance (SPR) : Measure binding kinetics to targets like thrombin or trypsin .

- Circular dichroism (CD) : Monitor conformational changes in peptides upon phenyl group modification .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they mitigated?

Methodological

- Racemization risk : High pH or prolonged reaction times can epimerize the α-carbon. Mitigation includes low-temperature reactions and short deprotection times .

- Byproduct formation : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carboxylates) to minimize side reactions .

Q. How does incorporation of this amino acid affect pharmacokinetics in therapeutic peptides?

Advanced

- Enhanced stability : The phenyl group reduces protease susceptibility, extending half-life in vivo.

- Toxicity screening : Assess hepatic clearance using microsomal assays and plasma protein binding via equilibrium dialysis .

属性

IUPAC Name |

(2S)-2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375931 | |

| Record name | (S)-2-amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62777-25-7 | |

| Record name | (S)-2-amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。